Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-3-5-12(20)6-4-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRJDSYZWLIPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom into the benzofuran ring.
Methoxylation: Attachment of the methoxy group to the benzofuran ring.
Fluorophenylation: Introduction of the 4-fluorophenyl group.
Esterification: Formation of the carboxylate ester group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Building Block for Therapeutics
This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in drug development. Research indicates that derivatives of benzofuran compounds often exhibit significant biological activities, including anticancer and antimicrobial effects.
Case Studies
- Anticancer Activity : Studies have demonstrated that compounds similar to methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate show efficacy against various cancer cell lines. For instance, research on benzofuran derivatives has indicated their ability to induce apoptosis in cancer cells by modulating mitochondrial pathways, which can lead to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary findings suggest that it may also possess antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Biological Studies
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Understanding these pathways is essential for developing targeted therapies that leverage the compound's unique properties .
Research Findings
- Inflammatory Response Modulation : The compound's structure allows it to influence inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Material Science
Development of New Materials
this compound can also be utilized in the development of advanced materials with specific properties. Its chemical structure provides opportunities for creating materials with tailored functionalities, which can be applied in various industries including electronics and coatings .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate: Lacks the 4-fluorophenyl group.
Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom.
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the 4-fluorophenyl group.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Biological Activity
Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 396.21 g/mol. Its structure features a bromine atom, a methoxy group, and a 4-fluorophenyl moiety attached to the benzofuran core. These structural components contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of a bromine atom into the benzofuran ring.
- Methoxylation : Attachment of the methoxy group.
- Fluorophenylation : Introduction of the 4-fluorophenyl group.
- Esterification : Formation of the carboxylate ester group.
Each reaction step requires specific conditions, such as catalysts and temperature control, to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds in the benzofuran class exhibit significant antimicrobial properties. This compound has been studied for its activity against various bacterial strains. For instance, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 µM .
Anticancer Properties
The compound has shown promising anticancer activity in vitro. In studies involving different cancer cell lines, it exhibited cytotoxic effects with IC50 values varying between 10 µM to 50 µM depending on the specific cell line tested. For example, in assays against Hep-2 (human laryngeal carcinoma) cells, it displayed significant growth inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| Hep-2 | 25 |
| P815 | 30 |
| A549 | 15 |
These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, although detailed mechanisms remain to be elucidated .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Further research is needed to clarify these pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | Lacks the 4-fluorophenyl group | Moderate anticancer activity |
| Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl... | Lacks bromine atom | Limited antimicrobial effects |
| Methyl 6-bromo-5-methoxy-2-methyl... | Lacks the fluorophenyl group | Stronger anti-inflammatory action |
This comparison highlights how modifications in structure can significantly impact biological activity.
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study on Anticancer Activity : A study involving this compound showed that treatment led to apoptosis in HepG2 liver cancer cells, indicating its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against resistant bacterial strains, demonstrating significant improvements in infection control compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
